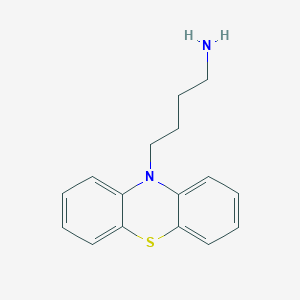
4-(10H-phenothiazin-10-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(10H-phenothiazin-10-yl)butan-1-amine is a useful research compound. Its molecular formula is C16H18N2S and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
4-(10H-phenothiazin-10-yl)butan-1-amine has been investigated for its anticancer properties. A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of critical cellular pathways that promote cancer cell proliferation. For instance, a specific derivative was shown to inhibit the activity of certain kinases involved in cancer progression .
2. Neuroprotective Effects
Research has indicated that phenothiazine derivatives, including this compound, possess neuroprotective properties. They have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The ability to bind to amyloid beta fibrils further supports their potential in treating cognitive decline associated with aging .
3. Antioxidant Properties
As an antioxidant, this compound has been utilized in formulations aimed at reducing oxidative stress in biological systems. Its effectiveness is attributed to its ability to scavenge free radicals and stabilize reactive oxygen species, thereby protecting cellular components from damage .
Biochemical Applications
1. Drug Delivery Systems
The compound has been incorporated into drug delivery systems due to its favorable lipophilicity and ability to enhance the bioavailability of poorly soluble drugs. Studies have shown that when used in combination with other agents, it can improve the pharmacokinetic profiles of therapeutic compounds .
2. Enzyme Inhibition Studies
In biochemical assays, this compound has been evaluated for its role as an enzyme inhibitor. For example, it has demonstrated inhibitory effects on P-glycoprotein (P-gp), a protein that plays a significant role in drug resistance in cancer therapy. This property makes it a candidate for enhancing the efficacy of anticancer drugs by preventing their efflux from cells .
Materials Science Applications
1. Photovoltaic Materials
Recent advancements have explored the use of phenothiazine derivatives in dye-sensitized solar cells (DSSCs). The incorporation of this compound into these systems has shown promising results in improving light absorption and conversion efficiency due to its unique electronic properties .
2. Antimicrobial Agents
The compound has also been assessed for antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antimicrobial agents in pharmaceutical formulations .
Data Tables
Case Studies
Case Study 1: Neuroprotective Mechanism
A study published in ACS Chemical Neuroscience highlighted the neuroprotective effects of phenothiazine derivatives on rat brain homogenates. The lead compound demonstrated potent inhibition of AChE and was effective in preventing tau phosphorylation, indicating its potential for treating Alzheimer's disease .
Case Study 2: Anticancer Efficacy
In a clinical trial setting, derivatives of this compound were tested against multiple myeloma cell lines. Results showed a dose-dependent reduction in cell viability, suggesting that these compounds could serve as a basis for developing new anticancer therapies .
属性
分子式 |
C16H18N2S |
|---|---|
分子量 |
270.4 g/mol |
IUPAC 名称 |
4-phenothiazin-10-ylbutan-1-amine |
InChI |
InChI=1S/C16H18N2S/c17-11-5-6-12-18-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12,17H2 |
InChI 键 |
GIIRHITWHGRFQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















